molecular formula C6H11NO2 B1669091 2-Aminocyclopentanecarboxylic acid CAS No. 3814-46-8

2-Aminocyclopentanecarboxylic acid

Cat. No. B1669091
CAS RN: 3814-46-8
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxylic acid is a compound with the CAS Number: 3814-46-8 . It has a molecular weight of 129.16 . The IUPAC name for this compound is 2-aminocyclopentanecarboxylic acid .


Synthesis Analysis

The synthesis of 2-Aminocyclopentanecarboxylic acid and its derivatives has been explored in several studies . For instance, one study presented a scalable synthesis of all four stereoisomers of Fmoc derivatives of 2-Aminocyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Aminocyclopentanecarboxylic acid is 1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9) . A study has also investigated the solid-state secondary structural characteristics of dimeric β-peptides derived from 2-Aminocyclopentanecarboxylic acid using X-ray diffraction .


Physical And Chemical Properties Analysis

2-Aminocyclopentanecarboxylic acid is a compound with a molecular weight of 129.16 . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

2-Aminocyclopentanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The modification of the peptide periphery with trans- and cis-2-Aminocyclopentanecarboxylic acid (ACPC) has been probed on the structure and stability of the model coiled-coil . This suggests potential future directions in the investigation of 2-Aminocyclopentanecarboxylic acid and its impact on peptide structure and stability .

properties

IUPAC Name

2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopentanecarboxylic acid

CAS RN

3814-46-8
Record name Cispentacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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